

Unveiling Cinnamosyn: A Technical Guide to a Novel Cytotoxic Peptide

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Compound of Interest		
Compound Name:	Cinnamosyn	
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NEW YORK, NY – Researchers have detailed the discovery and characterization of **Cinnamosyn**, a novel cinnamoylated decapeptide with potent cytotoxic activity against a range of human cell lines. This technical guide provides an in-depth overview of **Cinnamosyn**'s origin, its bioinformatic-led discovery, chemical synthesis, and biological evaluation, tailored for researchers, scientists, and drug development professionals.

Executive Summary

Cinnamosyn is a synthetic-bioinformatic natural product (synBNP), a class of molecules whose existence is predicted from microbial biosynthetic gene clusters (BGCs) and then brought to life through chemical synthesis.[1] This approach circumvents the challenge of "silent" or unexpressed BGCs in laboratory fermentation, unlocking a vast reservoir of potential therapeutics.[1] Cinnamosyn was identified through the analysis of a previously uncharacterized BGC in Streptomyces sp. col6, which was predicted to produce a novel cinnamoyl-containing peptide (CCP).[1] Subsequent synthesis and biological screening revealed its cytotoxic properties, with the N-terminal cinnamoyl moiety being crucial for its activity.[1]

Discovery and Origin: A Bioinformatic Approach

The discovery of **Cinnamosyn** was driven by a sophisticated bioinformatic workflow designed to identify novel CCPs from genomic data. The process began with a targeted search for BGCs



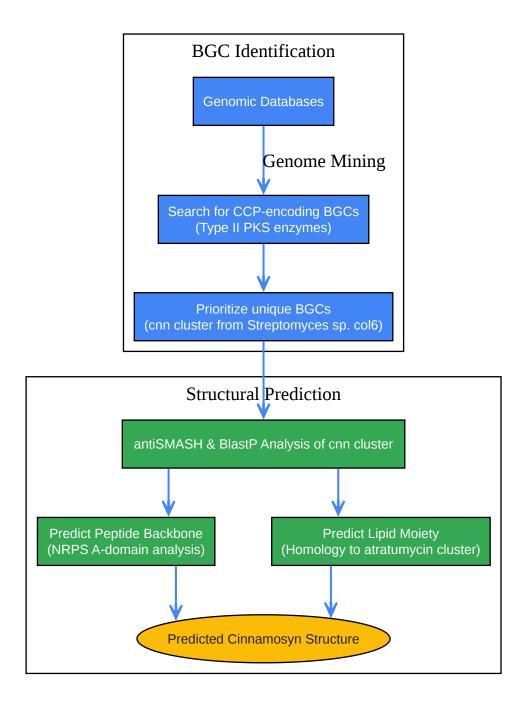




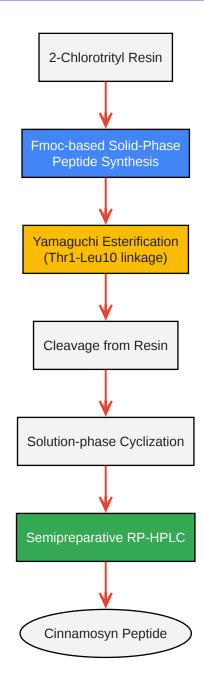
containing the necessary enzymatic machinery for producing a cinnamoyl group, particularly a type II polyketide synthase (PKS) system.

The cnn gene cluster from Streptomyces sp. col6 was prioritized due to its unique predicted structure, which did not align with previously characterized CCPs.[1] A detailed bioinformatic analysis using tools such as antiSMASH and BlastP led to the prediction of a 10-mer peptide backbone.[1] The prediction of the specific 2-methylcinnamoyl moiety was informed by the high homology of the cinnamoyl-ACP encoding genes within the cnn cluster to those in the atratumycin biosynthetic gene cluster.[1]









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References







- 1. Cinnamosyn, a cinnamoylated synthetic-bioinformatic natural product with cytotoxic activity PMC [pmc.ncbi.nlm.nih.gov]
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